molecular formula C16H13ClN2O B11778449 5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole

5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B11778449
M. Wt: 284.74 g/mol
InChI Key: KBJPIPIYNVRGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group at position 5 and a methoxyphenyl group at position 3

Preparation Methods

The synthesis of 5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole typically involves the reaction of appropriate hydrazines with 1,3-diketones or their equivalents. One common synthetic route includes the following steps:

    Condensation Reaction: The reaction between 2-chlorobenzoyl chloride and 4-methoxyphenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a base such as sodium ethoxide to yield the desired pyrazole compound.

Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved are subject to ongoing research and may vary based on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 5-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole include other pyrazole derivatives with different substituents. Some examples are:

    5-(2-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine.

    5-(2-Chlorophenyl)-3-(4-ethoxyphenyl)-1H-pyrazole: Similar structure but with an ethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C16H13ClN2O/c1-20-12-8-6-11(7-9-12)15-10-16(19-18-15)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,18,19)

InChI Key

KBJPIPIYNVRGEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.